(2-Ethoxyethoxy)acetic acid
Overview
Description
(2-Ethoxyethoxy)acetic acid has been detected in urine samples from patients with suspected metabolic disorders and some patients treated with chemotherapy. The structure was characterized using gas chromatography/mass spectrometry/computer systems, suggesting its formation endogenously from an exogenous precursor (Kamerling et al., 1977).
Synthesis Analysis
The synthesis of (2-Ethoxyethoxy)acetic acid involves various methodologies, including the reaction of 2 oxo 1,4 dixane with alcohol and thionyl chloride, yielding 2 (2 chloro ethoxy) acetates. Under acid-catalyzed hydrolysis, 2 (2 chloro ethoxy) acetic acid is obtained (Guo Ming, 2001).
Molecular Structure Analysis
The molecular structure of (2-Ethoxyethoxy)acetic acid and its derivatives have been characterized through various spectroscopic techniques, including IR, 1HNMR, and elemental analysis, providing insights into its structural attributes and reactivity (Guo Ming, 2001).
Chemical Reactions and Properties
Research on the biotransformations of related compounds, such as 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, reveals the stereoselective hydrolysis by bacterial species, indicating the chemical reactivity and potential biological transformations of (2-Ethoxyethoxy)acetic acid derivatives (Majewska, 2015).
Physical Properties Analysis
Studies on the biotransformation and biomonitoring of 2-(2-alkoxyethoxy)ethanols and their metabolites, including (2-Ethoxyethoxy)acetic acid, provide data on physical properties like volatility and solubility, which are crucial for understanding exposure and toxicity (Laitinen & Pulkkinen, 2005).
Chemical Properties Analysis
The chemical properties of (2-Ethoxyethoxy)acetic acid, such as reactivity with other chemicals and stability under various conditions, have been explored through studies on its synthesis and reactions with other compounds. This includes its role in forming acid-labile acetals with perfluorocycloalkenes, indicating its chemical versatility and potential for further synthetic applications (Plevey & Talbot, 1977).
Scientific Research Applications
Detection in Urine Samples : (2-Ethoxyethoxy)acetic acid has been identified in urine samples of patients with suspected metabolic disorders and those undergoing chemotherapy, suggesting its formation from an exogenous precursor (Kamerling et al., 1977).
Biomonitoring : The compound is a metabolite of 2-(2-alkoxyethoxy)ethanols, used as substitutive solvents. Its presence in urine can be used for biomonitoring of exposure to these solvents (Laitinen & Pulkkinen, 2005).
Chemical Analysis and Quantification : Procedures have been developed for the quantification of (2-methoxyethoxy)acetic acid, a related compound, in human urine, highlighting its significance as a biomarker for exposure to certain industrial chemicals (B'hymer et al., 2003).
Use in Chemistry : The compound has been investigated for its use as a chiral auxiliary in chemical synthesis, indicating its potential utility in the preparation of chiral compounds (Majewska, 2019).
Phase Equilibria Studies : Research on the phase equilibria of related compounds like 2-(2-ethoxyethoxy)ethyl acetate in supercritical CO2 suggests applications in the study of solvent systems (Kim et al., 2014).
Toxicology and Health Effects : The compound's metabolites and similar substances have been studied for their toxicological effects, particularly in relation to occupational health and exposure to certain solvents (Foster et al., 1987).
Safety And Hazards
(2-Ethoxyethoxy)acetic acid can cause severe skin burns and eye damage . It may also cause respiratory irritation . Personal protective equipment should be worn to avoid contact with skin, eyes, and clothing . Inhalation of vapors or spray mist should be avoided . It should not be ingested . It should be kept away from heat and sources of ignition .
properties
IUPAC Name |
2-(2-ethoxyethoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4/c1-2-9-3-4-10-5-6(7)8/h2-5H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLQKFRSMSHJIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228143 | |
Record name | (2-Ethoxyethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Ethoxyethoxy)acetic acid | |
CAS RN |
7743-94-4, 220622-96-8 | |
Record name | 2-(2-Ethoxyethoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7743-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Ethoxyethoxy)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007743944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(carboxymethyl)-.omega.-hydroxy-, C12-14-alkyl ethers | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (2-Ethoxyethoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20228143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Poly(oxy-1,2-ethanediyl), α-(carboxymethyl)-ω-hydroxy-, C12-14-alkyl ethers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-ethoxyethoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
Q & A
Q1: What is the significance of finding (2-Ethoxyethoxy)acetic acid in urine?
A1: While the research itself doesn't delve into the specific implications of this finding [], it highlights that the presence of (2-Ethoxyethoxy)acetic acid in urine samples is unusual. This suggests that further investigation may be warranted to understand its origin, potential metabolic pathways, and any possible health implications. It underscores the importance of identifying and characterizing unknown compounds in biological samples to broaden our understanding of human metabolism and potential exposure risks.
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